molecular formula C16H13ClN2O3S B10974755 Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate

Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B10974755
M. Wt: 348.8 g/mol
InChI Key: JWIIEODYNJFTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 3-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the cyano and ester groups.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and chlorobenzoyl groups allows it to form strong interactions with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-[(2-CHLOROBENZOYL)AMINO]-3-METHYLBENZO[B]THIOPHENE-2-CARBOXYLATE: Similar structure but with a different position of the chlorobenzoyl group.

    ETHYL 2-[(3-CHLOROBENZOYL)AMINO]-4-METHYL-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-3-THIOPHENECARBOXYLATE: Contains additional functional groups like trifluoromethyl and anilino groups.

Uniqueness

ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

ethyl 5-[(3-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C16H13ClN2O3S/c1-3-22-16(21)13-9(2)12(8-18)15(23-13)19-14(20)10-5-4-6-11(17)7-10/h4-7H,3H2,1-2H3,(H,19,20)

InChI Key

JWIIEODYNJFTSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.